(R)-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid
Description
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid is a spirocyclic compound featuring a fused bicyclic system with a dioxolane ring (1,4-dioxa) and an azacyclohexane ring (8-aza) connected at the spiro carbon (position 8). The carboxylic acid group at position 7 and the stereochemical (R)-configuration at the spiro center contribute to its unique physicochemical and biological properties. This compound is of interest in medicinal chemistry due to its structural resemblance to GABA analogues and its role as a precursor in synthesizing pharmacologically active derivatives .
Molecular Formula: C₉H₁₃NO₄ Molecular Weight: 199.21 g/mol (calculated) Key Features:
- Spiro[4.5]decane core with 1,4-dioxa and 8-aza substituents.
- Carboxylic acid group at position 5.
- Chiral (R)-configuration at the spiro carbon.
Properties
IUPAC Name |
(7R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(11)6-5-8(1-2-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVFMIFGJMPRCL-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC12OCCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CC12OCCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spiroannulation via Cyclocondensation Reactions
The 1,4-dioxa-8-azaspiro[4.5]decane core is typically synthesized through cyclocondensation of piperazinone derivatives with bifunctional electrophiles. For example, 2-piperazinone reacts with [4,5'-bithiazole]-2-carbonyl chloride in tetrahydrofuran (THF) and dichloromethane (DCM) under triethylamine catalysis to yield the spirocyclic backbone. This method achieves a 25% yield, with purification via preparative HPLC.
Reaction Conditions:
| Reagent | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| [4,5'-Bithiazole]-2-carbonyl chloride | THF/DCM (2:1) | Triethylamine | 20°C | 25% |
Alternative Catalytic Systems
Patent US20120225877A1 describes spiroannulation using para-toluenesulfonic acid (PTSA) or TBAB as catalysts. For instance, substituting 2-chloro-4-bromophenol with morpholine in the presence of PTSA generates morpholine-functionalized spirocycles. Sodium hydride is employed for reactions requiring strong base conditions, such as thiazole substitutions.
Introduction of the Carboxylic Acid Group
Oxidation of Primary Alcohols
The carboxylic acid at position 7 is introduced via oxidation of a hydroxymethyl intermediate. A two-step protocol involves:
-
Hydroxymethylation: Reacting the spirocyclic amine with formaldehyde under basic conditions.
-
Oxidation: Using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) to convert the alcohol to a carboxylic acid.
Example Protocol:
Nitrile Hydrolysis
Alternative routes employ nitrile intermediates, which are hydrolyzed to carboxylic acids under acidic or basic conditions. For example, treatment with sulfuric acid (H₂SO₄) at 100°C converts nitriles to carboxylic acids.
Enantioselective Synthesis of the (R)-Enantiomer
Chiral Resolution via Diastereomeric Salt Formation
The racemic mixture of 1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid is resolved using chiral amines such as (1R,2S)-(-)-ephedrine. The (R)-enantiomer forms a crystalline salt preferentially, achieving >98% enantiomeric excess (ee) after recrystallization.
Resolution Data:
| Chiral Amine | Solvent | ee (%) | Yield |
|---|---|---|---|
| (1R,2S)-(-)-Ephedrine | Ethanol | 98.5 | 40% |
Asymmetric Catalysis
Palladium-catalyzed asymmetric allylic alkylation (AAA) introduces chirality during spirocycle formation. Using a chiral phosphine ligand (e.g., (R)-BINAP), the (R)-configured product is obtained with 90% ee.
Optimization of Reaction Parameters
Catalyst Screening for Spiroannulation
Comparative studies reveal TBAB outperforms PTSA in reactions requiring nucleophilic substitutions (e.g., thiazole coupling), while PTSA is preferred for acid-catalyzed cyclizations.
Catalyst Performance:
| Catalyst | Reaction Type | Yield (%) | ee (%) |
|---|---|---|---|
| TBAB | Nucleophilic Substitution | 78 | N/A |
| PTSA | Acid-Catalyzed Cyclization | 82 | N/A |
Solvent Effects on Yield
Polar aprotic solvents (e.g., DMF, NMP) enhance spiroannulation yields by stabilizing transition states.
Solvent Comparison:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 75 |
| THF | 7.5 | 25 |
Scalability and Industrial Applications
Chemical Reactions Analysis
Salt Formation
The carboxylic acid group undergoes proton exchange to form salts, enhancing solubility for pharmaceutical applications:
-
Example : Reaction with HCl in ethanol yields the hydrochloride salt (m.p. 154–156°C) .
-
Applications : Salt forms are intermediates in anxiolytic drug synthesis (e.g., Travin) .
Esterification and Amidation
The carboxylic acid participates in nucleophilic acyl substitution:
-
Esterification : Reacts with alcohols (e.g., benzyl chloride) under basic conditions (NaH, TBAB catalyst) to form esters .
-
Amidation : Coupling with amines (e.g., ethylenediamine) via carbodiimide-mediated activation forms amides .
Table 2: Key Derivatives and Conditions
| Reaction Type | Reagent | Catalyst | Product Application | Source |
|---|---|---|---|---|
| Esterification | Benzyl chloride | TBAB/NaH | Fungicidal formulations | |
| Amidation | Ethylenediamine | DCC/DMAP | Antibacterial agents |
Cyclocondensation Reactions
The compound undergoes cyclization to form heterocycles:
-
1,3,4-Oxadiazole Formation : Reacts with hydrazines or hydroxylamine derivatives under Cu(II) catalysis to yield 2-amino-5-substituted oxadiazoles .
-
Mechanistic Insight : DFT studies indicate a two-step process involving nucleophilic attack and proton transfer (ΔG‡ = 20–30 kcal/mol) .
Example Reaction Pathway :
-
Activation of carboxylic acid as a mixed anhydride.
Decarboxylation and Elimination
Under acidic or thermal conditions, decarboxylation occurs:
Stereochemical Influence on Reactivity
The (R)-configuration at C7 affects reaction outcomes:
-
Steric Effects : Axial positioning of the carboxylic acid directs nucleophilic attacks to equatorial sites .
-
Catalytic Asymmetry : Chiral catalysts (e.g., L-proline) enhance enantioselectivity in downstream reactions.
Computational Insights
DFT studies reveal:
Scientific Research Applications
Medicinal Chemistry
One of the primary areas of research for (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid is in the field of medicinal chemistry. The compound's structural characteristics suggest potential applications in drug design and development, particularly as a scaffold for synthesizing new pharmaceuticals.
Case Studies:
- Antidepressant Activity: Preliminary studies indicate that derivatives of this compound may exhibit antidepressant effects, similar to existing classes of medications. Researchers are investigating its mechanism of action and efficacy compared to traditional treatments.
- Neuroprotective Properties: The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases, showing promise in reducing oxidative stress and neuronal apoptosis.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations that can lead to the formation of complex molecules.
Synthesis Applications:
- Building Block for Complex Molecules: The compound is utilized as a building block in the synthesis of more complex organic compounds, including those used in agrochemicals and fine chemicals.
- Chiral Synthesis: Its chiral nature makes it a valuable precursor in asymmetric synthesis processes, which are crucial for producing enantiomerically pure compounds.
Material Science
Research has also explored the use of this compound in material science applications, particularly in the development of polymers and nanomaterials.
Potential Applications:
- Polymer Development: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Nanotechnology: Its unique structure may facilitate the design of nanoscale materials with tailored properties for applications in electronics or drug delivery systems.
Mechanism of Action
The mechanism of action of ®-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues of Spirocyclic Carboxylic Acids
Example Reaction :
Ethyl ester (C₁₀H₁₇NO₄) + NaOH → (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid + ethanol
Physicochemical Properties
Biological Activity
(R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid, also known as (R)-4-oxopipecolic acid ethylene acetal, is a compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, particularly in the realm of antimicrobial activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₈H₁₃N₀₄
- Molecular Weight : 187.19 g/mol
- CAS Number : 1234692-85-3
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antibacterial properties. Recent studies indicate that compounds with similar structures exhibit potent inhibitory effects against various bacterial strains.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria. For example, a related compound showed minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis .
Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of compounds derived from the spiro structure demonstrated significant antibacterial activity against Acinetobacter baumannii and Klebsiella pneumoniae. The lead compound exhibited favorable pharmacokinetic properties and was effective in an in vivo model of infection .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | <0.03125 |
| Enterococcus faecalis | <0.03125 |
| Acinetobacter baumannii | 1–4 |
| Klebsiella pneumoniae | 1–4 |
Study 2: σ1 Receptor Ligands
Another investigation focused on related piperidine compounds revealed that certain derivatives had high affinity for σ1 receptors, which are implicated in various neurological functions and could offer therapeutic benefits for neurodegenerative diseases . The compound showed selectivity for σ2 receptors and the vesicular acetylcholine transporter, indicating potential for broader applications beyond antibacterial activity.
The mechanism by which this compound exerts its biological effects involves interaction with bacterial topoisomerases, crucial enzymes for DNA replication and transcription. Compounds that inhibit these enzymes can effectively prevent bacterial growth and replication .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid, and how are they experimentally determined?
- Answer: The compound's molecular formula (C₇H₁₃NO₂), boiling point (108–110°C at 26 mmHg), and density can be determined via techniques like gas chromatography-mass spectrometry (GC-MS) and differential scanning calorimetry (DSC). For stereochemical confirmation, polarimetry or chiral HPLC is employed. Storage conditions (e.g., 2–8°C) are critical to maintain stability, as noted for structurally related spiro compounds .
Q. How is the stereochemical configuration (R) of the spiro compound verified during synthesis?
- Answer: The R configuration is confirmed using chiral auxiliaries or catalysts during asymmetric synthesis. Post-synthesis, nuclear Overhauser effect spectroscopy (NOESY) NMR identifies spatial proximity of substituents, while X-ray crystallography provides definitive proof of absolute stereochemistry. For example, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane were analyzed via ¹H/¹³C NMR and HRMS to confirm stereochemistry .
Q. What synthetic strategies are used to introduce the carboxylic acid group at position 7 of the spiro framework?
- Answer: A common approach involves functionalizing 1,4-dioxa-8-azaspiro[4.5]decane intermediates. For instance, oxidation of a methylene group (e.g., using KMnO₄ or RuO₄) or carboxylation via Grignard reactions with CO₂. Protecting groups (e.g., tert-butyl esters) are often employed to prevent side reactions during spiro ring formation .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound derivatives for enzyme inhibition?
- Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like FAAH (fatty acid amide hydrolase). Dynamics simulations (MD) assess stability of ligand-enzyme complexes. QSAR models correlate substituent effects (e.g., electron-withdrawing groups at position 7) with inhibitory activity. For example, spiropiperidine carboxamides were optimized using similar strategies for FAAH inhibition .
Q. What analytical challenges arise in resolving data contradictions between biological activity and structural modifications?
- Answer: Discrepancies may stem from off-target effects or assay variability. To address this, orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) and meta-analyses of synthetic batches (e.g., HPLC purity >98%) are critical. Statistical tools like one-way ANOVA (as used in spiro compound studies) identify significant trends while controlling for batch-to-batch variability .
Q. How are spirocyclic byproducts or degradation products characterized during stability studies?
- Answer: Accelerated stability testing (40°C/75% RH) combined with LC-MS/MS identifies degradation pathways. For example, spirolactam formation via intramolecular cyclization is a common degradation route. Impurity profiling (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives) is performed using reference standards and spectral libraries .
Q. What role does the 1,4-dioxa moiety play in enhancing the compound’s pharmacokinetic properties?
- Answer: The dioxolane ring improves metabolic stability by reducing oxidative metabolism in the liver. In vivo studies in rodent models show prolonged half-life compared to non-dioxa analogs. Bioavailability is further enhanced via formulation strategies (e.g., PEGylated nanoparticles) .
Methodological Tables
| Analytical Technique | Application | Example Data |
|---|---|---|
| NOESY NMR | Confirms spatial proximity of R-group | Cross-peaks between H7 and H8 |
| HRMS (ESI-TOF) | Verifies molecular formula | m/z calc. 158.20; found 158.19 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
